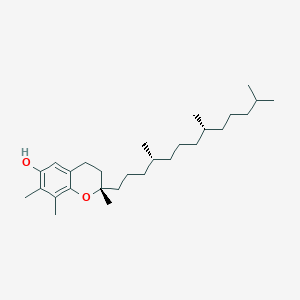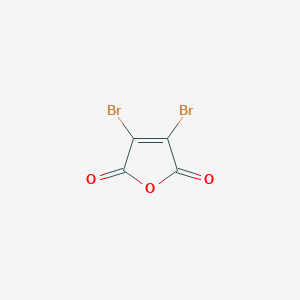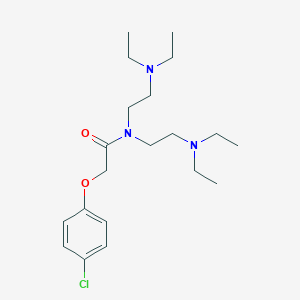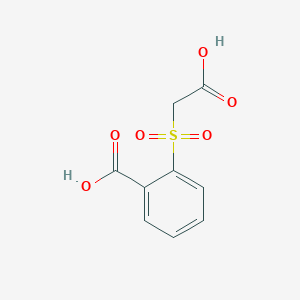
2-((Carboxymethyl)sulphonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Carboxymethyl)sulphonyl)benzoic acid, also known as CMSB, is a chemical compound that has gained significant attention in the scientific community. It is a sulfonated derivative of benzoic acid and is commonly used in various research applications due to its unique properties.
Scientific Research Applications
2-((Carboxymethyl)sulphonyl)benzoic acid has been widely used in scientific research due to its ability to inhibit certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. 2-((Carboxymethyl)sulphonyl)benzoic acid has also been used as a fluorescent probe for the detection of zinc ions in biological systems.
Mechanism Of Action
The mechanism of action of 2-((Carboxymethyl)sulphonyl)benzoic acid involves the formation of a complex between the compound and the active site of the enzyme. This complex inhibits the enzyme's activity, leading to a decrease in the physiological processes that the enzyme is involved in.
Biochemical And Physiological Effects
The inhibition of carbonic anhydrase by 2-((Carboxymethyl)sulphonyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been reported to decrease bone resorption, which can be beneficial in the treatment of osteoporosis. Additionally, 2-((Carboxymethyl)sulphonyl)benzoic acid has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma.
Advantages And Limitations For Lab Experiments
One advantage of using 2-((Carboxymethyl)sulphonyl)benzoic acid in lab experiments is its ability to selectively inhibit carbonic anhydrase, making it a useful tool for studying the physiological processes that involve this enzyme. However, its use is limited by its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of 2-((Carboxymethyl)sulphonyl)benzoic acid in scientific research. One potential area of study is the development of 2-((Carboxymethyl)sulphonyl)benzoic acid-based fluorescent probes for the detection of other metal ions in biological systems. Additionally, the use of 2-((Carboxymethyl)sulphonyl)benzoic acid as a potential treatment for glaucoma and osteoporosis warrants further investigation.
Conclusion:
In conclusion, 2-((Carboxymethyl)sulphonyl)benzoic acid is a unique chemical compound that has gained significant attention in the scientific community due to its ability to inhibit carbonic anhydrase and its potential applications in various research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-((Carboxymethyl)sulphonyl)benzoic acid has the potential to lead to new discoveries and advancements in the field of science.
Synthesis Methods
2-((Carboxymethyl)sulphonyl)benzoic acid can be synthesized through the reaction between benzoic acid and chlorosulfonic acid, followed by the addition of sodium hydroxide and sodium carbonate. This method results in the formation of 2-((Carboxymethyl)sulphonyl)benzoic acid as a white crystalline solid.
properties
CAS RN |
1209-81-0 |
|---|---|
Product Name |
2-((Carboxymethyl)sulphonyl)benzoic acid |
Molecular Formula |
C9H8O6S |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
2-(carboxymethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |
InChI Key |
STPWPICGADJXAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O |
Other CAS RN |
1209-81-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



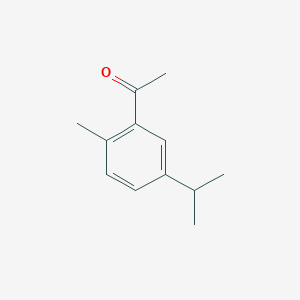
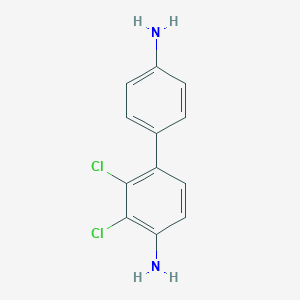
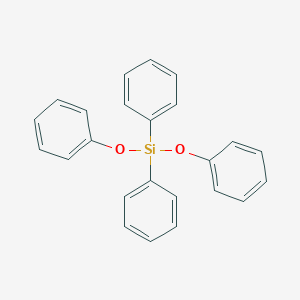

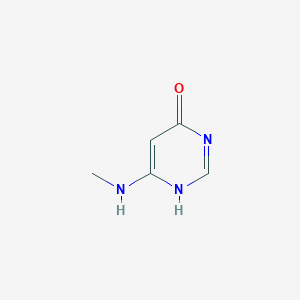
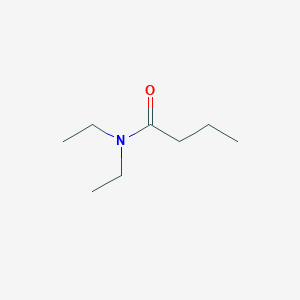

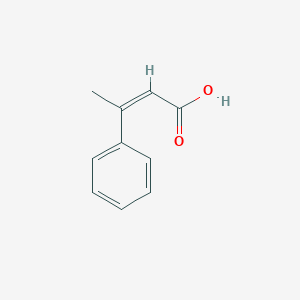
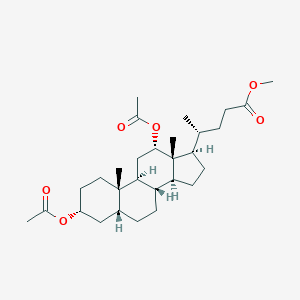
-](/img/structure/B72183.png)
